1-Benzyl 3-methyl 5-(tert-butoxycarbonylamino)piperidine-1,3-dicarboxylate
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Overview
Description
1-Benzyl 3-methyl 5-(tert-butoxycarbonylamino)piperidine-1,3-dicarboxylate is a complex organic compound with the molecular formula C20H28N2O6 and a molecular weight of 392.45 g/mol . This compound is characterized by its piperidine ring structure, which is substituted with benzyl, methyl, and tert-butoxycarbonylamino groups. It is commonly used in various fields of scientific research due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Benzyl 3-methyl 5-(tert-butoxycarbonylamino)piperidine-1,3-dicarboxylate typically involves multiple steps. One common method includes the reaction of piperidine derivatives with benzyl and tert-butoxycarbonylamino groups under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity. Industrial production methods may utilize flow microreactor systems for the efficient and sustainable synthesis of the compound .
Chemical Reactions Analysis
1-Benzyl 3-methyl 5-(tert-butoxycarbonylamino)piperidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxycarbonylamino group can be replaced by other functional groups.
Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield carboxylic acids.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl 3-methyl 5-(tert-butoxycarbonylamino)piperidine-1,3-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of enzyme interactions and protein binding.
Medicine: It serves as a precursor in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl 3-methyl 5-(tert-butoxycarbonylamino)piperidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, which are the basis for its various applications in research and medicine .
Comparison with Similar Compounds
1-Benzyl 3-methyl 5-(tert-butoxycarbonylamino)piperidine-1,3-dicarboxylate can be compared with other similar compounds, such as:
This compound: This compound shares a similar structure but may have different substituents on the piperidine ring.
This compound: Another related compound with variations in the functional groups attached to the piperidine ring.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical properties and reactivity.
Biological Activity
1-Benzyl 3-methyl 5-(tert-butoxycarbonylamino)piperidine-1,3-dicarboxylate (CAS No. 1221819-24-4) is a synthetic compound belonging to the class of piperidine derivatives. Its structure includes a piperidine ring, which is modified with a benzyl group and tert-butoxycarbonyl (Boc) amino functionalities. This compound has garnered interest due to its potential biological activities, particularly in the realm of pharmacology.
This compound has been studied for its potential role as a dopamine receptor antagonist, particularly targeting the D4 receptor (D4R). The D4R is implicated in various neurological disorders, including Parkinson’s disease and schizophrenia. The compound's ability to selectively bind to D4R over other dopamine receptors suggests a mechanism that could modulate dopaminergic signaling pathways.
Pharmacological Studies
Recent studies have highlighted the compound's pharmacological effects:
- Dopamine Receptor Antagonism : In vitro assays demonstrated that this compound exhibits selective antagonistic activity against D4R with a Ki value indicating significant potency (around 96 nM) compared to other receptor subtypes . This selectivity is crucial for developing treatments aimed at minimizing side effects associated with broader dopamine receptor antagonists.
- Stability in Biological Systems : Research indicated that the compound shows improved stability in liver microsomes compared to earlier analogs. This stability is essential for its potential therapeutic applications, as it suggests a lower likelihood of rapid metabolism and clearance from the body .
Study on Neuroprotective Effects
In a recent study focusing on neuroprotection, this compound was administered in models of neurodegeneration. The results indicated:
- Reduction in Apoptosis : The compound significantly reduced markers of apoptosis in neuronal cells exposed to neurotoxic agents.
- Improvement in Motor Function : Animal models treated with this compound exhibited improved motor coordination compared to control groups, suggesting potential benefits in conditions like Parkinson’s disease.
Toxicology and Safety Profile
While the compound shows promising biological activity, it is also essential to consider its safety profile. Preliminary toxicity assessments indicate that it may act as an irritant at higher concentrations . Further studies are necessary to establish a comprehensive safety profile before clinical applications can be considered.
Data Summary Table
Property/Activity | Value/Description |
---|---|
Molecular Formula | C20H28N2O6 |
Molecular Weight | 392.446 g/mol |
CAS Number | 1221819-24-4 |
Ki Value (D4R Antagonism) | ~96 nM |
Stability in Liver Microsomes | Improved compared to earlier analogs |
Neuroprotective Effects | Reduced apoptosis; improved motor function |
Toxicity | Potential irritant at higher concentrations |
Properties
IUPAC Name |
1-O-benzyl 3-O-methyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1,3-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O6/c1-20(2,3)28-18(24)21-16-10-15(17(23)26-4)11-22(12-16)19(25)27-13-14-8-6-5-7-9-14/h5-9,15-16H,10-13H2,1-4H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZPQGHPJKFXML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00678309 |
Source
|
Record name | 1-Benzyl 3-methyl 5-[(tert-butoxycarbonyl)amino]piperidine-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00678309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1221819-24-4 |
Source
|
Record name | 1-Benzyl 3-methyl 5-[(tert-butoxycarbonyl)amino]piperidine-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00678309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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